

Technical Support Center: Troubleshooting Side Reactions in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Cat. No.:	B172080

[Get Quote](#)

Welcome to the Technical Support Center for Substituted Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during the synthesis of this critical heterocyclic scaffold. Pyridines are a cornerstone in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often accompanied by challenges that can impact yield, purity, and scalability. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter at the bench.

Section 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and versatile multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines. While powerful, it is not without its pitfalls.

Frequently Asked Questions & Troubleshooting

Q1: My Hantzsch reaction is giving a low yield of the desired pyridine. What are the most common culprits?

A1: Low yields in Hantzsch synthesis are a frequent issue and can often be traced back to two primary stages: the initial condensation and the final oxidation.[\[1\]](#)[\[2\]](#)

- Suboptimal Condensation Conditions: The traditional approach of refluxing in ethanol can be inefficient, leading to long reaction times and thermal degradation.[1]
 - Troubleshooting: Consider employing a catalyst to improve reaction kinetics and yield. p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields, often exceeding 90%. [1] Alternatively, solvent-free conditions using catalysts like γ -Al₂O₃ nanoparticles at elevated temperatures (e.g., 90°C) can also provide high yields (up to 95%) in shorter timeframes. [1]
- Incomplete Oxidation: The primary product of the Hantzsch condensation is a 1,4-dihydropyridine (1,4-DHP), which must be aromatized to the pyridine. [2][3] Incomplete oxidation is a major source of yield loss.
 - Troubleshooting: Ensure you are using an effective oxidizing agent and the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate (KMnO₄), and iodine. [2][3] Monitor the reaction closely by TLC or LC-MS to confirm the complete consumption of the 1,4-DHP intermediate before workup.

Q2: I'm observing an unexpected isomer in my final product. What could be the cause?

A2: While the Hantzsch synthesis classically yields 1,4-dihydropyridines, the formation of the 1,2-dihydropyridine regioisomer has been reported, particularly under certain conditions. [4][5] This can lead to a mixture of pyridine isomers after oxidation.

- Causality: The formation of the 1,2-DHP isomer can be favored under solvent-free conditions at room temperature. [5] The reaction mechanism can be influenced by the specific substrates and conditions, leading to alternative cyclization pathways.
- Troubleshooting:
 - Reaction Conditions: Re-evaluate your reaction conditions. If you are running the reaction solvent-free, consider switching to a traditional solvent system like ethanol to favor the 1,4-DHP pathway.
 - Characterization: Carefully characterize your product mixture using techniques like 2D NMR to confirm the isomeric structure and quantify the ratio of products.

Q3: The oxidation step is messy, leading to multiple byproducts and difficult purification. How can I achieve a cleaner aromatization?

A3: Harsh oxidizing agents like CrO₃ and KMnO₄ can lead to over-oxidation and the formation of side products, complicating purification.[\[3\]](#)

- Troubleshooting:

- Milder Oxidants: Switch to a milder and more selective oxidizing agent. Iodine in refluxing methanol is often a good choice.[\[6\]](#)
- Photochemical Oxidation: Metal-free photochemical conditions using UV or visible light can be a very clean and efficient method for the aromatization of 1,4-DHPs.[\[3\]](#)
- One-Pot Procedures: Consider a one-pot synthesis where the aromatization occurs in the same reaction vessel. This can be achieved using reagents like ferric chloride, which can facilitate both the condensation and subsequent oxidation.[\[2\]](#)

Section 2: Guareschi-Thorpe Pyridine Synthesis

This method provides access to 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[\[7\]](#) Its mechanism shares similarities with the Hantzsch synthesis, and thus, some of the potential pitfalls are related.[\[8\]](#)

Frequently Asked Questions & Troubleshooting

Q1: My Guareschi-Thorpe reaction is producing a complex mixture of products, and the yield of the desired 2-pyridone is low.

A1: The complexity of the product mixture often arises from competing reaction pathways and the stability of intermediates.

- Side Reactions:

- Hydrolysis of Cyanoacetamide: Under the reaction conditions, the cyanoacetamide can hydrolyze to malonamide, which can then participate in the reaction to form undesired byproducts.

- Michael Addition vs. Knoevenagel Condensation: The reaction proceeds through a series of condensations and additions. The relative rates of these steps can be influenced by the reaction conditions, potentially leading to the formation of open-chain intermediates or alternative cyclization products.[4]
- Troubleshooting:
 - pH Control: The pH of the reaction medium is crucial. Using a buffered system, such as ammonium carbonate in an aqueous medium, can help to control the pH and favor the desired reaction pathway, acting as both a nitrogen source and a promoter.[9][10]
 - Solvent Choice: While traditional methods may use alcoholic solvents, recent advancements have shown that green solvents like water can be highly effective, often leading to the precipitation of the desired product and simplifying purification.[9]
 - Temperature Control: Carefully control the reaction temperature. Excessive heat can promote the hydrolysis of the cyanoacetamide and other side reactions.

Q2: I'm having difficulty with the purification of my 2-pyridone product. What are some common impurities?

A2: Common impurities can include unreacted starting materials, particularly the 1,3-dicarbonyl compound, and partially reacted intermediates.

- Troubleshooting Purification:
 - Precipitation: As mentioned, running the reaction in an aqueous medium can often lead to the precipitation of the product, providing a significant purification advantage.[9]
 - Recrystallization: If the product does not precipitate, recrystallization from a suitable solvent is often effective for removing unreacted starting materials and soluble byproducts.
 - Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes is a common starting point.

Section 3: Ciamician-Dennstedt Rearrangement

This reaction involves the ring expansion of pyrrole to a 3-halopyridine using a dihalocarbene, typically generated from a haloform and a strong base.[11][12] It is notoriously plagued by low yields and side reactions.[13]

Frequently Asked Questions & Troubleshooting

Q1: The yield of my 3-chloropyridine is very low, and I'm isolating a significant amount of a formylated pyrrole byproduct. What is happening?

A1: This is a classic issue with the Ciamician-Dennstedt rearrangement. The conditions used to generate the dichlorocarbene from chloroform and a strong base are also the conditions for the Reimer-Tiemann reaction, which leads to the formylation of electron-rich aromatic rings like pyrrole.[11][13]

- Mechanism of Side Reaction: The Reimer-Tiemann reaction competes with the desired cyclopropanation of the pyrrole ring by the dichlorocarbene.
- Troubleshooting:
 - Alternative Carbene Precursors: To circumvent the Reimer-Tiemann side reaction, consider using alternative precursors for the carbene that do not involve haloforms and strong bases. For example, α -chlorodiazirines can serve as thermal precursors to the corresponding carbenes, allowing for the direct synthesis of 3-arylpyridines from pyrroles with improved yields and functional group tolerance.[14]
 - Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes improve the efficiency of the carbene generation and its reaction with the pyrrole, potentially minimizing the formylation side reaction.

Section 4: Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a trisubstituted pyridine.[2][15]

Frequently Asked Questions & Troubleshooting

Q1: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. How can I improve this?

A1: The high temperature required for the cyclodehydration is a significant drawback of the classical Bohlmann-Rahtz synthesis, as it can lead to thermal decomposition.[\[2\]](#)[\[5\]](#) This high temperature is necessary to facilitate the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for cyclization.[\[2\]](#)

- Troubleshooting:

- Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst can significantly lower the temperature required for the cyclodehydration step.[\[2\]](#)[\[10\]](#) This also allows for a one-pot procedure where the initial condensation and subsequent cyclization occur under the same conditions.[\[2\]](#)
- Solid-Phase Catalysts: Using a solid-phase acid catalyst like Amberlyst-15 ion-exchange resin can also facilitate the cyclodehydration at lower temperatures (e.g., 50°C) and simplifies the workup, as the catalyst can be filtered off.[\[10\]](#)[\[16\]](#)

Q2: I am observing decomposition of my starting enamine when using acid catalysis. Are there any alternatives?

A2: Yes, certain enamines, particularly those with acid-sensitive groups like t-butyl esters or nitriles, can decompose under acidic conditions.[\[5\]](#)[\[10\]](#)

- Troubleshooting:

- Milder Catalysts: For acid-sensitive substrates, using a milder solid-phase catalyst like Amberlyst-15 can be beneficial.[\[10\]](#)
- In Situ Generation of Enamine: If the enamine is difficult to synthesize or handle, it can be generated in situ from the corresponding ketone and ammonium acetate. This three-component approach can be performed under acid-free conditions in ethanol.[\[5\]](#)

Section 5: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α -pyridinium methyl ketone salts and α,β -unsaturated carbonyl compounds in the presence of an ammonium source.[\[1\]](#)[\[17\]](#)

Frequently Asked Questions & Troubleshooting

Q1: My Kröhnke synthesis is not going to completion, and I'm isolating the Michael addition intermediate. What can I do?

A1: The Kröhnke synthesis proceeds via a Michael addition to form a 1,5-dicarbonyl intermediate, which then cyclizes with ammonia.[\[15\]](#)[\[18\]](#) The accumulation of this intermediate indicates that the cyclization and dehydration steps are sluggish.

- **Causality:** The 1,5-dicarbonyl intermediate may be stable under the reaction conditions, or the subsequent steps to the pyridine may have a higher activation energy. While these intermediates are not typically isolated, their presence points to an incomplete reaction cascade.[\[11\]](#)[\[15\]](#)
- **Troubleshooting:**
 - **Increase Reaction Time and/or Temperature:** Ensure the reaction is running for a sufficient duration. If monitoring by TLC shows the presence of the intermediate, extending the reaction time or cautiously increasing the temperature (typically not exceeding 140°C) may drive the reaction to completion.[\[18\]](#)
 - **Solvent Choice:** The reaction is often performed in glacial acetic acid or methanol. Acetic acid can act as a catalyst for the cyclization and dehydration steps.[\[18\]](#)
 - **Purity of Ammonium Source:** Ensure the ammonium acetate is of high purity and anhydrous, as it is the source of ammonia for the cyclization.[\[18\]](#)

Q2: I'm observing the formation of an unexpected aniline derivative instead of the expected pyridine.

A2: This is an interesting and less common side reaction that has been observed with specific substrates, such as 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. In this case, an

alternative annulation pathway can lead to the formation of 3-trifluoromethyl aniline derivatives as the major product.[11]

- Troubleshooting:

- Substrate-Specific Reactivity: Be aware that highly activated or electronically unusual substrates may deviate from the standard Kröhnke reaction pathway.
- Thorough Characterization: If an unexpected product is formed, comprehensive characterization (NMR, MS, etc.) is crucial to identify the alternative structure and elucidate the unexpected reaction pathway.

Section 6: Transition-Metal Catalyzed Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted pyridines. However, the pyridine nitrogen can introduce unique challenges.

Frequently Asked Questions & Troubleshooting

Q1: I'm experiencing significant dehalogenation of my halopyridine starting material in my Suzuki-Miyaura coupling reaction, leading to low yields of the desired biaryl product.

A1: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common and frustrating side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides like halopyridines.[12][19]

- Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium catalyst with the base, solvent, or trace water. Reductive elimination of the aryl group and the hydride from the palladium center then yields the dehalogenated byproduct.[19]
- Troubleshooting:
 - Choice of Halide: The propensity for dehalogenation follows the order I > Br > Cl. If you are using a pyridyl iodide, switching to the corresponding bromide or chloride can reduce

the extent of dehalogenation.[19]

- Catalyst and Ligand Selection: Use a highly active catalyst system that promotes the desired cross-coupling at a rate that outcompetes dehalogenation. Pre-catalysts that rapidly form the active Pd(0) species can be beneficial. The choice of phosphine ligand is also critical.[19]
- Reaction Conditions: Carefully control the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate dehalogenation.

Q2: My palladium catalyst seems to be deactivating over the course of the reaction.

A2: Catalyst deactivation is a significant issue in cross-coupling reactions involving pyridines. The basic nitrogen of the pyridine product can coordinate to the palladium center, leading to catalyst poisoning and inhibiting further catalytic cycles.[2][12]

- Troubleshooting:

- Ligand Choice: The use of bulky, electron-rich phosphine ligands can help to stabilize the palladium catalyst and prevent product inhibition by sterically hindering the coordination of the pyridine product.
- Catalyst Loading: While it may seem counterintuitive, in some cases, a lower catalyst loading can lead to higher yields by minimizing the formation of inactive palladium species. [15]
- Slow Addition: Slowly adding one of the coupling partners can help to keep the concentration of the pyridine product low throughout the reaction, reducing the rate of catalyst poisoning.

Q3: I'm observing homocoupling of my boronic acid reagent as a major byproduct.

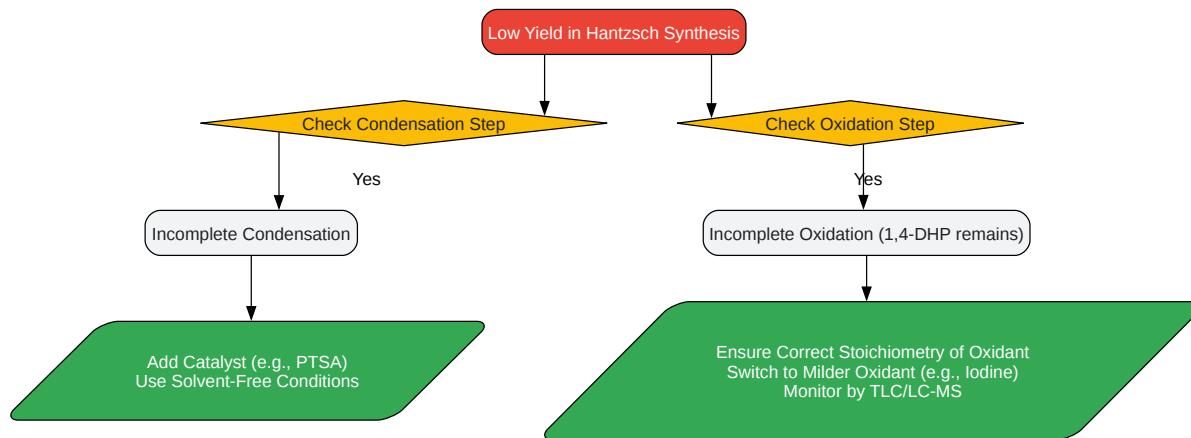
A3: Homocoupling of the boronic acid is another common side reaction in Suzuki-Miyaura couplings. This can be promoted by the presence of oxygen and can compete with the desired cross-coupling.

- Troubleshooting:

- Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.
- Stoichiometry: Using a slight excess of the boronic acid can sometimes help to drive the cross-coupling reaction to completion, but a large excess should be avoided as it can favor homocoupling.
- Base Selection: The choice of base can influence the rate of homocoupling. Experiment with different bases (e.g., K₂CO₃, K₃PO₄, CsF) to find the optimal conditions for your specific substrates.

Q4: My phosphine ligand appears to be degrading during the reaction.

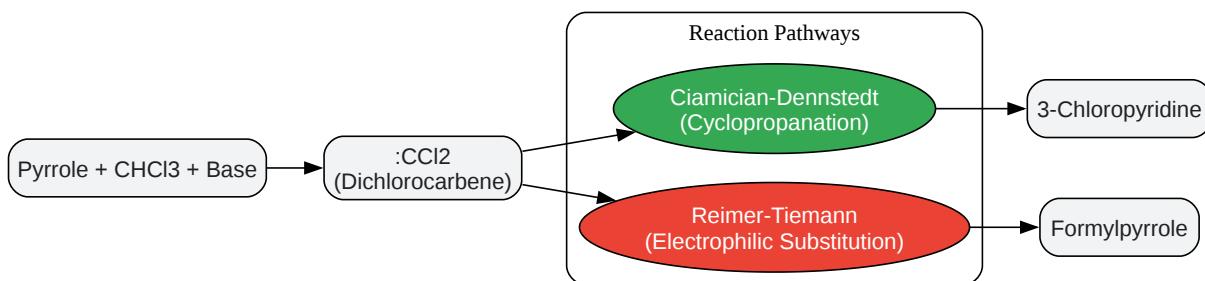
A4: Phosphine ligands, while essential for many palladium-catalyzed reactions, can undergo degradation under catalytic conditions, particularly through P-C bond cleavage.[\[1\]](#)[\[15\]](#) This can lead to the formation of inactive or less active catalyst species.


- Mechanism of Degradation: The cleavage of the P-C bond can be promoted by the metal center, especially with certain ligand architectures and under harsh reaction conditions.[\[1\]](#) [\[15\]](#) The reduction of Pd(II) precatalysts to the active Pd(0) species can also involve the oxidation of the phosphine ligand to a phosphine oxide, altering the ligand-to-metal ratio.[\[16\]](#)

- Troubleshooting:

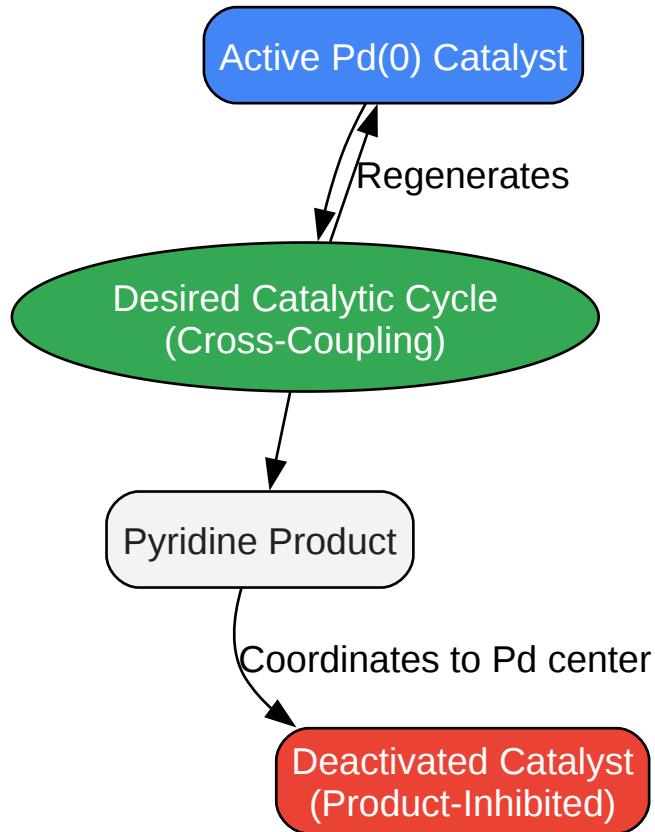
- Ligand Selection: Choose phosphine ligands that are known to be robust under the desired reaction conditions. Biaryl phosphine ligands are often more stable than simpler trialkyl- or triarylphosphines.
- Pre-catalyst Choice: Using a well-defined Pd(0) pre-catalyst, such as Pd₂(dba)₃, can sometimes avoid the issues associated with the in situ reduction of Pd(II) salts.[\[16\]](#)
- Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate ligand degradation.

Visualizations


Troubleshooting Workflow for Low Yield in Hantzsch Synthesis

[Click to download full resolution via product page](#)

Caption: A troubleshooting workflow for addressing low yields in the Hantzsch pyridine synthesis.


Competing Pathways in Ciamician-Dennstedt Rearrangement

[Click to download full resolution via product page](#)

Caption: Competing reaction pathways in the Ciamician-Dennstedt rearrangement.

Catalyst Deactivation in Palladium-Catalyzed Pyridine Synthesis

[Click to download full resolution via product page](#)

Caption: Product inhibition leading to catalyst deactivation in pyridine synthesis.

References

- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- Benchchem. Technical Support Center: Kröhnke Pyridine Synthesis.
- Beilstein Journals.
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem.
- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
- Wikipedia. Hantzsch pyridine synthesis.
- Green Chemistry (RSC Publishing). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- ResearchG
- National Institutes of Health. Icilio Guareschi and his amazing “1897 reaction”.
- J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis.
- RSC Publishing.
- Química Organica.org. Guareschi-Thorpe synthesis of pyridine.
- Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes.
- Organic Chemistry Portal. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis.
- Organic Chemistry Frontiers (RSC Publishing). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions.
- Merck Index. Ciamician-Dennstedt Rearrangement.
- YouTube. Bohlmann–Rahtz pyridine synthesis.
- Semantic Scholar.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- PMC.
- PMC. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines.
- Journal of the Chemical Society (Resumed) (RSC Publishing). 217. Studies in the detoxication of catalyst poisons. Part VII.
- Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C–N Bond Activation in the $[(\text{Ph}_3\text{P})_4\text{Pd}]/[\text{Bu}_4\text{N}]^+ \text{CN}^-$ System.

- MDPI. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Organic Syntheses. 9 - Organic Syntheses Procedure.
- Chemistry LibreTexts. 20.7: Chemistry of Nitriles.
- Google Patents. US3920670A - Process for hydrolysis of nitriles.
- YouTube. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry.
- Chemical Communications (RSC Publishing). The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex $[\text{Fe}(\text{N}(\text{SiMe}_3)_2)]$
- Organometallics - ACS Publications. P–C Bond Scission at the TRIPHOS Ligand and C–CN Bond Cleavage in 2-Methyl-3-butenenitrile with $[\text{Ni}(\text{COD})_2]$.
- PMC.
- Chemical Science (RSC Publishing). Insights into the mechanism of active catalyst generation for the Pd II (acac)
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Merck Index.
- PubMed. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
- ResearchG
- ResearchGate. Pyridinium Ylids in Heterocyclic Synthesis.
- ResearchGate.
- Organic Chemistry Frontiers (RSC Publishing).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. par.nsf.gov [par.nsf.gov]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene - Chemical Science (RSC

Publishing) DOI:10.1039/D5SC02171E [pubs.rsc.org]

- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multielectron Bond Cleavage Processes Enabled by Redox-Responsive Phosphinimide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex $[\text{Fe}(\text{N}(\text{SiMe}_3)_2)_2]^-$ – between inertness, P–C bond cleavage and C–C double bond isomerisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing)
DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Side Reactions in Substituted Pyridine Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172080#side-reactions-in-the-synthesis-of-substituted-pyridines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com